molecular formula C7H10N2O2S B1344999 N-Ethylpyridine-3-sulfonamide CAS No. 4810-40-6

N-Ethylpyridine-3-sulfonamide

Cat. No.: B1344999
CAS No.: 4810-40-6
M. Wt: 186.23 g/mol
InChI Key: IWPLNORLLKQJBC-UHFFFAOYSA-N
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Description

N-Ethylpyridine-3-sulfonamide is an organosulfur compound with the molecular formula C7H10N2O2S. It is characterized by the presence of a pyridine ring substituted with an ethyl group and a sulfonamide group at the 3-position.

Scientific Research Applications

N-Ethylpyridine-3-sulfonamide has several scientific research applications:

Mechanism of Action

Target of Action

N-Ethylpyridine-3-sulfonamide, like other sulfonamides, primarily targets enzymes involved in the folate synthesis pathway . These enzymes include dihydropteroate synthetase and carbonic anhydrase . The inhibition of these enzymes disrupts the synthesis of essential metabolites, leading to the inhibition of bacterial growth .

Mode of Action

This compound acts by competitively inhibiting the enzymes involved in the folate synthesis pathway . By binding to the active sites of these enzymes, it prevents the normal substrates from binding, thereby inhibiting the enzymes’ function . This results in a disruption of the synthesis of essential metabolites, leading to the inhibition of bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folate synthesis pathway . By inhibiting the enzymes involved in this pathway, this compound disrupts the synthesis of essential metabolites, leading to the inhibition of bacterial growth .

Pharmacokinetics

Like other sulfonamides, it is likely to be well-absorbed orally and widely distributed throughout the body

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth . By disrupting the synthesis of essential metabolites through the inhibition of enzymes in the folate synthesis pathway, this compound prevents bacteria from growing and proliferating .

Action Environment

The action of this compound, like other sulfonamides, can be influenced by various environmental factors. These factors can include pH levels, temperature, and the presence of other substances that may interact with the compound . .

Biochemical Analysis

Biochemical Properties

N-Ethylpyridine-3-sulfonamide plays a significant role in biochemical reactions due to its ability to interact with enzymes and proteins. It is known to inhibit certain enzymes, thereby affecting the biochemical pathways in which these enzymes are involved. For instance, it can interact with sulfonamide-sensitive enzymes, leading to the inhibition of their activity . This interaction is crucial in studying the enzyme’s function and the biochemical pathways they regulate.

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. By inhibiting specific enzymes, it can alter the normal functioning of cells, leading to changes in cell behavior and metabolism . This compound’s impact on gene expression can provide insights into the regulatory mechanisms of genes and their role in cellular functions.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It binds to the active site of enzymes, inhibiting their activity and preventing them from catalyzing biochemical reactions . This inhibition can lead to changes in gene expression and cellular metabolism, as the normal biochemical pathways are disrupted. The compound’s ability to inhibit enzyme activity makes it a valuable tool in studying enzyme function and regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of enzyme activity, affecting cellular functions over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit enzyme activity without causing significant adverse effects . At high doses, it can lead to toxic effects, including cellular damage and disruption of normal cellular functions . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety in biochemical research.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. The compound’s inhibition of specific enzymes can alter metabolic flux and metabolite levels, providing insights into the regulation of metabolic pathways . This information is valuable for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific cellular compartments. Understanding the transport and distribution mechanisms is essential for determining the compound’s bioavailability and effectiveness in biochemical research.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles This localization affects the compound’s activity and function, as it interacts with enzymes and proteins within these compartments

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Ethylpyridine-3-sulfonamide can be synthesized through the reaction of pyridine-3-sulfonyl chloride with ethylamine. The reaction typically involves the use of a base such as N-ethyl-N,N-diisopropylamine in a solvent like dichloromethane at low temperatures (around 4°C) for several hours . The general reaction scheme is as follows:

Pyridine-3-sulfonyl chloride+EthylamineThis compound\text{Pyridine-3-sulfonyl chloride} + \text{Ethylamine} \rightarrow \text{this compound} Pyridine-3-sulfonyl chloride+Ethylamine→this compound

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves similar reaction conditions as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions: N-Ethylpyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The ethyl group or the sulfonamide group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or other reduced derivatives.

Comparison with Similar Compounds

Uniqueness: N-Ethylpyridine-3-sulfonamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of an ethyl group and a sulfonamide group at the 3-position of the pyridine ring differentiates it from other sulfonamide derivatives.

Properties

IUPAC Name

N-ethylpyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-2-9-12(10,11)7-4-3-5-8-6-7/h3-6,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWPLNORLLKQJBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649578
Record name N-Ethylpyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4810-40-6
Record name N-Ethylpyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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